molecular formula C15H18O8 B1236938 cis-melilotoside

cis-melilotoside

Cat. No.: B1236938
M. Wt: 326.3 g/mol
InChI Key: GVRIYIMNJGULCZ-QLFWQTQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Cis-melilotoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced antioxidant and antiprotozoal activities .

Scientific Research Applications

Cis-melilotoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of cis-melilotoside involves its antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. It also exhibits antiprotozoal activity by inhibiting the growth of Trypanosoma cruzi . The molecular targets and pathways involved include the inhibition of oxidative enzymes and disruption of protozoal cell membranes .

Comparison with Similar Compounds

    Trans-melilotoside: Another isomer of melilotoside with similar properties but different spatial configuration.

    Coumarin: A related compound with anticoagulant properties.

    4-Hydroxycoumarin: A derivative of coumarin with potent anticoagulant activity.

Uniqueness of Cis-melilotoside: this compound is unique due to its specific antioxidant and antiprotozoal activities, which are not as pronounced in its similar compounds .

Properties

Molecular Formula

C15H18O8

Molecular Weight

326.3 g/mol

IUPAC Name

(Z)-3-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-2-1-3-8(9)5-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/b6-5-/t10-,12-,13+,14-,15-/m1/s1

InChI Key

GVRIYIMNJGULCZ-QLFWQTQQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

SMILES

C1=CC=C(C(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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